molecular formula C20H13FO3 B5502438 3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No. B5502438
M. Wt: 320.3 g/mol
InChI Key: DFXAILODYUGNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one often involves regioselective [3+3] cyclizations of 1,3-bis(silyl enol ethers) with 2-fluoro-3-silyloxy-2-en-1-ones, leading to a variety of fluorinated phenols and related structures (Hussain et al., 2008). Additionally, novel synthetic methods have been developed to produce diverse benzo[c]chromen-6-ones through base-promoted domino reactions, showcasing the versatility of synthetic approaches in creating these compounds (Poudel & Lee, 2014).

Molecular Structure Analysis

The molecular structure of compounds in the 6H-benzo[c]chromen-6-one family, including this compound, is characterized by the presence of a benzo[c]chromen-6-one core, which is a significant structural motif. Studies such as X-ray crystallography have provided insights into the structural aspects of related compounds, highlighting their complex molecular frameworks (Barili et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of this compound and its analogs involves various types of reactions, including cyclobenzylation and C-H bond functionalization, which are crucial for the synthesis and modification of these compounds (Lin et al., 2017). The presence of fluorine atoms in these molecules adds to their unique chemical properties, influencing their reactivity and interactions with other chemical entities.

Scientific Research Applications

Regioselective Synthesis and Fluorinated Compounds

A study conducted by Hussain et al. (2008) explored the regioselective synthesis of a variety of fluorinated compounds, including 6H-benzo[c]chromen-6-ones, based on [3+3] cyclizations. This research highlights the significance of fluorinated phenols and biaryls in organic chemistry, demonstrating the compound's utility in synthesizing fluorinated derivatives with potential applications in medicinal chemistry and materials science (Hussain et al., 2008).

Antitubercular Agents

Reddy et al. (2015) designed and synthesized benzocoumarin-pyrimidine hybrids, showcasing the antitubercular potential of these compounds. The study emphasizes the compound's application in developing novel antitubercular agents, indicating its significance in pharmaceutical research for combating tuberculosis (Reddy et al., 2015).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FO3/c21-18-8-4-1-5-13(18)12-23-14-9-10-16-15-6-2-3-7-17(15)20(22)24-19(16)11-14/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXAILODYUGNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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